molecular formula C13H13Cl2N B7945371 (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride CAS No. 1211594-36-3

(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

Cat. No.: B7945371
CAS No.: 1211594-36-3
M. Wt: 254.15 g/mol
InChI Key: SLUZNNFPTBTUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride (CAS: 893649-04-2) is a biphenyl-derived organic compound with a chlorine substituent at the 3′-position and an aminomethane group at the 4-position of the biphenyl core. Its molecular formula is C₁₃H₁₂ClN·HCl (molecular weight: 254.15 g/mol) . The compound typically exists as colorless or light-yellow crystals or powder and exhibits solubility in polar organic solvents such as alcohols and ethers .

Properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUZNNFPTBTUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724443
Record name 1-(3'-Chloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-36-3
Record name [1,1′-Biphenyl]-4-methanamine, 3′-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211594-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Chloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride is a chemical compound with potential biological activity that has garnered attention in various pharmacological studies. This compound is characterized by its unique biphenyl structure, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride is C13H12ClN·HCl, with a molecular weight of approximately 249.2 g/mol. The presence of the chlorine atom and the biphenyl moiety contributes to its unique chemical properties, potentially affecting its biological interactions.

The biological activity of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by binding to active sites, inhibiting substrate binding and catalytic processes. Such interactions can lead to diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride. In vitro assays conducted on cancer cell lines have demonstrated significant cytotoxicity. For instance, in studies involving multiple myeloma cell lines, the compound exhibited half-maximal effective concentrations (EC50) in the low nanomolar range, indicating potent anticancer activity comparable to established proteasome inhibitors .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on RPMI 8226 and MM1.R cell lines, (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride showed EC50 values of 31 nM and 23 nM respectively after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
  • Mechanistic Studies : Mechanistic investigations revealed that the compound's binding affinity for specific targets within cancer cells could lead to apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis

To better understand the biological implications of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride, a comparison with similar compounds can be informative:

Compound NameStructureBiological Activity
(3-Chlorophenyl)methanamineStructureModerate cytotoxicity against various cancer cell lines
N-Methyl-1-(4-biphenyl)ethanamineStructureExhibits anti-inflammatory properties
4-ChlorobenzylamineStructureKnown for antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine hydrochloride with structurally related biphenyl amines, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine HCl C₁₃H₁₂ClN·HCl 893649-04-2 3′-Cl 254.15 Not reported Alcohols, ethers Antipsychotic intermediates
(4′-Methyl-[1,1′-biphenyl]-4-yl)methanamine HCl C₁₄H₁₅N·HCl 238428-24-5 4′-CH₃ 229.74 Not reported DMSO Research chemicals
3-Methoxy-[1,1′-biphenyl]-4-amine HCl C₁₃H₁₄ClNO 63040-31-3 3-OCH₃, 4-NH₂ 235.71 Not reported Water, methanol Potential CNS agents
(S)-2-(((2′-Chloro-[1,1′-biphenyl]-4-yl)methyl)amino)propanamide (3d) C₁₆H₁₆ClN₃O Not provided 2′-Cl, propanamide side chain 301.78 91–94 Methanol Tyrosinase inhibition
2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl (LK00764) C₁₆H₁₅ClN₄·HCl Not provided 4′-Cl, triazole ring 335.23 Not reported DMSO TAAR1 agonist for schizophrenia

Key Observations :

Substituent Effects: Chlorine vs. Polarity: Methoxy groups (e.g., 3-methoxy analog) increase water solubility, whereas chloro substituents favor lipid solubility, impacting pharmacokinetics .

Structural Complexity and Bioactivity :

  • Propanamide Derivatives (3d) : The addition of a propanamide side chain (as in 3d) introduces hydrogen-bonding capability, enhancing tyrosinase inhibitory activity (melting point: 91–94°C) .
  • Triazole-Containing Analogs (LK00764) : Incorporation of a triazole ring significantly increases molecular weight (335.23 g/mol) and enables multivalent interactions with TAAR1 receptors, demonstrating efficacy in psychotic disorders .

Synthetic Routes :

  • The target compound and 4′-methyl analog are synthesized via straightforward coupling/chlorination, whereas propanamide derivatives (3d) require multi-step reactions involving L-alaninamide and thiocyanate reagents .

Research Findings and Implications

  • Pharmacological Potential: Chlorinated biphenyl amines exhibit broader bioactivity (e.g., antipsychotic, enzyme inhibition) compared to methyl/methoxy analogs, likely due to enhanced electronic interactions .
  • Thermal Stability : Propanamide derivatives (3d) show lower melting points (91–94°C) than the parent compound, suggesting reduced crystallinity and improved formulation flexibility .
  • Computational Modeling: Tools like AutoDock Vina predict stronger binding of chloro-substituted biphenyl amines to neurological targets (e.g., TAAR1) than non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.